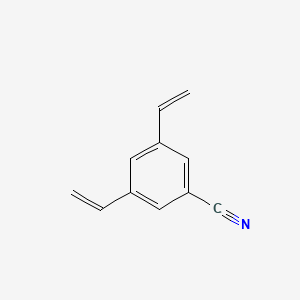

3,5-Bis(ethenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis(ethenyl)benzonitrile is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-cancer Properties

Research by Zafar et al. (2019) investigated the synthesis, characterization, and anti-cancer properties of water-soluble bis(PYE) pro-ligands and derived palladium(ii) complexes. These complexes demonstrated significant cytotoxicity towards human breast cancer cell lines MCF-7 and T47D, exceeding that of cisplatin. The study highlighted the potential of these compounds in cancer therapy, noting the induction of apoptosis in treated cells Zafar et al., 2019.

Organic Conductors and Photochromic Properties

Beno et al. (1987) explored the synthesis and structure of organic conductors derived from chemical oxidation versus electrocrystallization, revealing insights into the electrical properties of these materials. Although not directly mentioning "3,5-Bis(ethenyl)benzonitrile," the study underscores the significance of structural manipulation in designing conductive materials Beno et al., 1987.

Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with thermally irreversible and fatigue-resistant photochromic properties. These compounds exhibited reversible photocyclization, producing closed-ring forms stable for more than three weeks at 80 °C. This study illustrates the application of ethenyl-benzonitrile derivatives in developing photoresponsive materials Uchida et al., 1990.

Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a study on crystal engineering of supramolecular assemblies with 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, including 1,2-bis(4-pyridyl)ethene. Their research demonstrated the ability to form host-guest systems and infinite molecular tapes through self-assembly, highlighting the versatility of ethenyl-benzonitrile derivatives in constructing complex molecular architectures Arora and Pedireddi, 2003.

Photovoltaic and Fluorescent Materials

Sierra and Lahti (2004) described the synthesis and electronic spectroscopy of photoluminescent, segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains. Their work contributes to the development of materials with potential applications in organic electronics and photovoltaics Sierra and Lahti, 2004.

Antimicrobial Compounds

Ticona et al. (2020) isolated antimicrobial compounds from Tropaeolum tuberosum, including a molecule structurally related to this compound. These compounds exhibited significant antibacterial and antifungal effects, suggesting their potential as lead compounds for developing new antimicrobial agents Ticona et al., 2020.

Mechanism of Action

Target of Action

Benzonitrile derivatives are known to participate in various chemical reactions, suggesting that they may interact with a wide range of molecular targets .

Mode of Action

Benzonitrile derivatives are known to undergo [3+2] cycloaddition reactions . In these reactions, the benzonitrile derivative and another compound combine to form a five-membered ring. This process could potentially alter the function or activity of the target molecule .

Biochemical Pathways

Benzonitrile derivatives are known to participate in cycloaddition reactions, which are key steps in various biochemical pathways .

Pharmacokinetics

For instance, benzonitrile derivatives are known to have good solubility, which is a key factor influencing absorption and distribution .

Result of Action

The formation of a five-membered ring through a [3+2] cycloaddition reaction could potentially alter the structure and function of target molecules, leading to various downstream effects .

Properties

IUPAC Name |

3,5-bis(ethenyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-10(4-2)7-11(6-9)8-12/h3-7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPWKJYPMXTWSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C#N)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)

![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)

![2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872002.png)

![5-(3-methoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2872009.png)

![Methyl 2-[(5-(2-furyl)-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate](/img/structure/B2872010.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)ethyl]amine](/img/structure/B2872013.png)